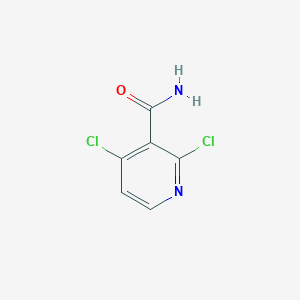

2,4-Dichloropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dichloropyridine-3-carboxamide is a chemical compound with the empirical formula C6H4Cl2N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with a six-membered ring structure. The molecule contains two chlorine atoms, a carboxamide group, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyridine-3-carboxamide involves a pyridine ring, which is a six-membered ring with one nitrogen atom and two chlorine atoms attached to it. The carboxamide group is attached at the 3-position of the pyridine ring . Detailed structural parameters such as bond lengths and angles, as well as vibrational properties, can be determined using quantum chemical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloropyridine-3-carboxamide can be inferred from its molecular structure. It is likely to have properties similar to other dichloropyridine derivatives. Detailed properties such as melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR) would typically be determined experimentally or predicted using computational chemistry methods .Scientific Research Applications

Herbicides

2,4-Dichloropyridine-3-carboxamide could potentially be used in the development of herbicides . It’s related to 2,4-dichlorophenoxyacetic acid (2,4-D), a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds .

Environmental Remediation

Microorganisms play a significant role in the degradation of 2,4-D, a compound related to 2,4-Dichloropyridine-3-carboxamide . The remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment as well as to safeguard the population health .

Advanced Oxidation Processes

2,4-Dichloropyridine-3-carboxamide could potentially be used in advanced oxidation processes for the degradation of organic compounds . For instance, 2,4-D degradation is highly efficient in ozonation .

Photocatalysis

Photocatalytic processes have shown optimal efficiencies of degradation and mineralization for compounds related to 2,4-Dichloropyridine-3-carboxamide . This could be a potential application for 2,4-Dichloropyridine-3-carboxamide.

Electrochemical Processes

Electrochemical processes show high degradation efficiencies for compounds like 2,4-D . Therefore, 2,4-Dichloropyridine-3-carboxamide could potentially be used in such processes.

Fenton Processes

The Fenton process is a viable economic-environmental option for the degradation of organic pollutants . Given its relation to 2,4-D, 2,4-Dichloropyridine-3-carboxamide could potentially be used in Fenton processes.

Future Directions

The future directions for research on 2,4-Dichloropyridine-3-carboxamide could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry or drug discovery . Further studies could also explore its physical and chemical properties in more detail, or investigate its behavior in various chemical reactions.

Mechanism of Action

Target of Action

Similar compounds such as pyrimidines and carboxamides have been reported to interact with various enzymes and proteins .

Mode of Action

It’s known that the reactivity of substituted pyridines is different from that of the parent molecule due to steric interactions during the breaking of the c–p bond . This could potentially influence the interaction of 2,4-Dichloropyridine-3-carboxamide with its targets.

Biochemical Pathways

Related compounds such as pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are known to possess physiological relevance .

Pharmacokinetics

In-silico adme and drug-likeness prediction of similar molecules showed good pharmacokinetic properties having high gastrointestinal absorption, orally bioavailable, and less toxic .

Result of Action

The ribosylated form of one of the pyridones, the 4-pyridone-3-carboxamide riboside (4pyr), causes hepg3 cells to die by autophagy .

Action Environment

It’s known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

2,4-dichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBNPZOICXBQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyridine-3-carboxamide | |

CAS RN |

70593-56-5 |

Source

|

| Record name | 2,4-dichloropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)